molecular formula C9H11ClN4 B1430075 phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride CAS No. 1432680-52-8

phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

Cat. No.: B1430075
CAS No.: 1432680-52-8
M. Wt: 210.66 g/mol
InChI Key: DABFFDNQUGVZSG-UHFFFAOYSA-N
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Description

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the reaction of phenylhydrazine with formic acid and sodium nitrite to form the triazole ring. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines .

Scientific Research Applications

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific combination of the triazole ring and phenyl group, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

phenyl(1H-1,2,4-triazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7;/h1-6,8H,10H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABFFDNQUGVZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
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phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride
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phenyl(4H-1,2,4-triazol-3-yl)methanamine hydrochloride

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